(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine

Synthetic intermediate medicinal chemistry derivatization handle

(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine (CAS 1201597-28-5; molecular formula C₈H₁₀N₄; molecular weight 162.19) is a primary heterocyclic amine derivative bearing the imidazo[1,2-b]pyridazine scaffold. This fused bicyclic core constitutes a privileged structural motif in medicinal chemistry, as exemplified by the clinically approved kinase inhibitor ponatinib.

Molecular Formula C8H10N4
Molecular Weight 162.196
CAS No. 1201597-28-5
Cat. No. B598881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine
CAS1201597-28-5
Synonyms(6-methylimidazo[1,2-b]pyridazin-2-yl)methanamine
Molecular FormulaC8H10N4
Molecular Weight162.196
Structural Identifiers
SMILESCC1=NN2C=C(N=C2C=C1)CN
InChIInChI=1S/C8H10N4/c1-6-2-3-8-10-7(4-9)5-12(8)11-6/h2-3,5H,4,9H2,1H3
InChIKeyGPISNHXVZGEQCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine (CAS 1201597-28-5): Procurement-Ready Heterocyclic Amine Building Block with Imidazo[1,2-b]pyridazine Core


(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine (CAS 1201597-28-5; molecular formula C₈H₁₀N₄; molecular weight 162.19) is a primary heterocyclic amine derivative bearing the imidazo[1,2-b]pyridazine scaffold . This fused bicyclic core constitutes a privileged structural motif in medicinal chemistry, as exemplified by the clinically approved kinase inhibitor ponatinib [1]. The compound features a reactive primary aminomethyl substituent at the 2-position and a methyl group at the 6-position of the ring system, positioning it as a versatile synthetic intermediate for the construction of more elaborate pharmacologically active derivatives .

Procurement Risk Alert: Why Generic Imidazopyridazine Substitution is Not Permissible for (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine


The imidazo[1,2-b]pyridazine scaffold exhibits extreme sensitivity to substitution pattern, with distinct biological and synthetic outcomes tied to specific substitution vectors [1]. Substituting (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine with analogs bearing alternate functional groups (e.g., 2-chloromethyl derivatives such as CAS 1201597-29-6 ) or different heterocyclic cores fundamentally alters reaction trajectories and downstream molecular properties. Within the same chemotype, minor modifications at the 6-position have been shown to shift kinase selectivity profiles and oral bioavailability [2], underscoring that generic class-level equivalence cannot be assumed. Procurement of the precise CAS 1201597-28-5 is essential for reproducibility in reaction sequences and for preserving the intended electronic and steric characteristics at the 2-position aminomethyl handle.

Quantitative Differentiation Guide: (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine vs. Closest Analogs


Structural Accessibility Advantage: Aminomethyl vs. Chloromethyl Functional Handle at the 2-Position

The target compound features a primary aminomethyl (-CH₂NH₂) substituent at the 2-position of the imidazo[1,2-b]pyridazine core, offering direct nucleophilic reactivity for amide coupling and reductive amination reactions without requiring additional deprotection or activation steps . In contrast, the closest commercially available analog bearing the identical core scaffold, 2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine (CAS 1201597-29-6) , contains a chloromethyl (-CH₂Cl) group that necessitates alkylation reactions, which are generally lower-yielding and may introduce genotoxic impurity concerns in pharmaceutical synthesis [1].

Synthetic intermediate medicinal chemistry derivatization handle

Documented Synthetic Utility: Patent-Cited Intermediate for Imidazo[1,2-b]pyridazine-Derived Therapeutic Candidates

(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine is explicitly claimed as a synthetic intermediate in patent US20100273788A1, which describes fused heterocyclic derivatives possessing potent kinase inhibitory activity against VEGFR, VEGFR2, PDGFR, and Raf [1]. This patent provides a validated synthetic route incorporating the target compound into a broader pharmacophore assembly strategy. In contrast, the unsubstituted parent scaffold, 6-Methylimidazo[1,2-b]pyridazine (CAS 17412-38-3; molecular weight 133.15), lacks the aminomethyl handle and therefore cannot participate directly in the amide bond-forming steps described in the patent without prior functionalization [2].

Kinase inhibitor patent intermediate drug discovery

Purity Grade Availability: Multiple Vendor Options with Verified ≥95-98% Purity

The target compound is commercially available from multiple reputable vendors with documented minimum purity specifications of 95% (AKSci) and 98% (Leyan, MolCore) , enabling direct procurement without custom synthesis. This contrasts with the more synthetically challenging derivative 1-(6-Methylimidazo[1,2-b]pyridazin-3-yl)ethanone, for which standardized purity specifications and multi-vendor availability are not equivalently established .

Quality control procurement analytical specification

Validated Application Scenarios for (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine Procurement


Synthesis of Imidazo[1,2-b]pyridazine-Derived Kinase Inhibitor Candidates

Research teams pursuing kinase inhibitor programs targeting VEGFR, PDGFR, or Raf kinases should procure CAS 1201597-28-5 as a key intermediate. The compound is explicitly described in US20100273788A1 as a building block for constructing fused heterocyclic derivatives with demonstrated kinase inhibitory activity [1]. The primary aminomethyl handle at the 2-position enables direct amide coupling to diverse carboxylic acid-containing fragments, a critical step in generating the patent-described pharmacophore.

Scaffold Derivatization for Structure-Activity Relationship (SAR) Exploration

Medicinal chemistry laboratories optimizing the imidazo[1,2-b]pyridazine scaffold for target binding should select this compound as the entry point for SAR campaigns. Literature precedent demonstrates that substitution at the 6-position of this scaffold profoundly influences both kinase selectivity and pharmacokinetic properties, including oral bioavailability [2]. The 6-methyl substitution pattern of CAS 1201597-28-5 provides a defined starting point for systematic analog generation.

Library Synthesis for High-Throughput Screening Collection Enhancement

Compound management and screening facilities seeking to diversify heterocyclic amine-containing libraries should prioritize CAS 1201597-28-5 for amide library production. The imidazo[1,2-b]pyridazine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating activity across multiple kinase targets and therapeutic areas [3]. The compound‘s commercial availability at ≥95-98% purity from multiple vendors enables high-throughput parallel synthesis workflows without requiring pre-purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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